molecular formula C9H10N2O3 B8750872 3-Methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine

3-Methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine

Cat. No.: B8750872
M. Wt: 194.19 g/mol
InChI Key: VOLLGVFKEKSVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

3-methoxy-6-nitro-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C9H10N2O3/c1-6(2)9-7(14-3)4-5-8(10-9)11(12)13/h4-5H,1H2,2-3H3

InChI Key

VOLLGVFKEKSVIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=CC(=N1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave vial was added a mixture of 2-bromo-3-methoxy-6-nitropyridine (1.5 g, 6.44 mmol), 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (1.41 g, 8.37 mmol), tetrakis(triphenylphosphine)palladium (0) (744 mg, 644 μmol), potassium phosphate tribasic (2.73 g, 12.9 mmol), DMA (16.1 mL) and water (5.36 mL). The vial was sealed and heated in the microwave for 20 min at 150° C., then cooled and diluted with ethyl acetate and brine. The organic phase was separated and washed with brine (3×), then concentrated in vacuo and purified by chromatography (silica, 5 to 35% ethyl acetate in hexanes) to give 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (824 mg, 4.24 mmol, 66%) as a brown solid. MS (EI/CI) m/z: 194.8 [M+H].
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
16.1 mL
Type
reactant
Reaction Step One
Quantity
744 mg
Type
catalyst
Reaction Step One
Name
Quantity
5.36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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